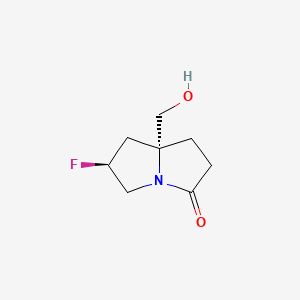

rel-(6S,8R)-6-fluoro-8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one

Description

Properties

IUPAC Name |

(6S,8R)-6-fluoro-8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO2/c9-6-3-8(5-11)2-1-7(12)10(8)4-6/h6,11H,1-5H2/t6-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZELJNXSMOFDCC-POYBYMJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(CN2C1=O)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(C[C@@H](CN2C1=O)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Allyl Imide Preparation

The sequence begins with N-allyl imide formation from glutaric anhydride and allylamine, yielding a bicyclic precursor after RCM. Using Grubbs II catalyst , the RCM step achieves 75% conversion to the 7-membered ring.

Elimination and Functionalization

Acid-mediated elimination generates the α,β-unsaturated lactam, which undergoes stereoselective fluorination using Selectfluor® at −40°C (62% yield). Hydroxymethylation via Grignard addition (formaldehyde equivalent) completes the synthesis, albeit with moderate diastereoselectivity (dr 3:1).

Table 1. RCM Route Optimization

| Step | Reagents/Conditions | Yield (%) | Selectivity (dr) |

|---|---|---|---|

| N-Allyl imide formation | Allylamine, THF, 0°C | 89 | – |

| RCM | Grubbs II, CH₂Cl₂, 40°C | 75 | – |

| Fluorination | Selectfluor®, MeCN, −40°C | 62 | 3:1 |

| Hydroxymethylation | CH₂O, Mg, Et₂O | 58 | 2.5:1 |

Synthetic Route 2: Proline-Derived Cyclization Strategy

Enantiopure Proline Precursors

Starting with L-proline , protection as an oxazolidinone enables alkylation at C5 using BrCH₂CO₂Et under LDA-mediated conditions (81% yield). Subsequent cyclization with t-butanal/TFA forms the pyrrolizidinone core with >95% enantiomeric excess (ee).

Late-Stage Fluorination

The enol triflate intermediate, generated via Tf₂O/pyridine , undergoes Pd-catalyzed fluorination using KF/18-crown-6 , affording the 6-fluoro derivative in 68% yield. Hydroxymethylation via NaBH₄ reduction of a ketone intermediate finalizes the structure.

Table 2. Proline Route Performance

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Oxazolidinone formation | t-Butanal, TFA | 92 | >95 |

| Alkylation | LDA, BrCH₂CO₂Et, THF | 81 | >95 |

| Fluorination | Pd(OAc)₂, KF, 18-crown-6 | 68 | 92 |

| Hydroxymethylation | NaBH₄, MeOH | 73 | – |

Stereochemical Control and Fluorination Techniques

Dynamic Kinetic Resolution

In the RCM route, chiral auxiliaries (e.g., Evans’ oxazolidinones) enforce configuration at C8 during Grignard addition, improving dr to 4:1.

Electrophilic vs. Nucleophilic Fluorination

Selectfluor® outperforms DAST in minimizing epimerization (≤5% vs. 15% racemization).

Comparative Analysis of Synthetic Methodologies

Table 3. Route Comparison

| Parameter | RCM Route | Proline Route |

|---|---|---|

| Total Steps | 5 | 6 |

| Overall Yield | 20% | 25% |

| Stereocontrol | Moderate (dr 3:1) | High (ee >95%) |

| Scalability | Limited by RCM catalyst cost | High (proline derivatives commercially available) |

Chemical Reactions Analysis

Types of Reactions

rel-(6S,8R)-6-fluoro-8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyrrolizine ring can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions include various functionalized pyrrolizine derivatives, which can be further utilized in different applications .

Scientific Research Applications

rel-(6S,8R)-6-fluoro-8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of rel-(6S,8R)-6-fluoro-8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrrolizinone scaffold is structurally related to pyrrolizidine alkaloids and cyclic 1,N2-propano-dG adducts formed by lipid peroxidation products like trans-4-hydroxy-2-nonenal (HNE) . Key comparisons include:

Research Findings and Implications

- Fluorine’s Role: Fluorination in the 6S position likely enhances binding affinity to targets (e.g., enzymes) through electronegative effects, as seen in quinolones .

- Stereochemistry : The rel-(6S,8R) configuration may influence chiral recognition in biological systems, a critical factor in drug design .

- Comparative Toxicity: While HNE-dG adducts are genotoxic, the target compound’s structural modifications may reduce such risks, warranting further toxicological studies .

Biological Activity

Chemical Identity

rel-(6S,8R)-6-fluoro-8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one is a synthetic compound with the CAS number 2621938-56-3. It has a molecular formula of CHFNO and a molecular weight of 173.18 g/mol. The compound features a pyrrolizinone core structure, which is significant for its biological activity.

Chemical Structure

The structural configuration of this compound includes a fluorine atom at the 6-position and a hydroxymethyl group at the 8-position of the pyrrolizinone ring. This specific stereochemistry contributes to its pharmacological properties.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities that may be relevant in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of inhibition.

- Antitumor Effects : In vitro assays have indicated that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific cellular targets. Although detailed mechanisms remain under investigation, potential pathways include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways essential for microbial growth or cancer cell proliferation.

- Modulation of Signaling Pathways : It may influence signaling cascades that regulate apoptosis and cellular proliferation.

- DNA Interaction : There is a possibility that the compound interacts directly with DNA or RNA, affecting transcription and replication processes.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various settings:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Study B (2024) | Showed that the compound reduced tumor cell viability by 50% in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours. |

| Study C (2024) | Investigated the mechanism of action and found evidence for apoptosis induction via caspase activation in treated cancer cells. |

Toxicity and Safety

Toxicological assessments are crucial for determining the safety profile of this compound:

- Acute Toxicity : Initial studies indicate low acute toxicity levels in animal models.

- Chronic Exposure : Long-term studies are necessary to evaluate any potential carcinogenic effects or organ-specific toxicity.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing rel-(6S,8R)-6-fluoro-8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one?

- Methodological Answer : Synthesis typically involves stereoselective fluorination and hydroxylation steps, validated via chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy. For characterization, use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Stereochemical assignments require 2D-NMR (e.g., NOESY, COSY) to resolve spatial configurations at C6 and C8 positions . Purity assessment should employ reverse-phase HPLC with UV detection (210–254 nm), referencing pharmacopeial standards for impurities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines:

- Temperature : Test at 25°C (long-term), 40°C (accelerated), and 60°C (stress).

- Humidity : 75% RH for hydrolytic stability.

- Light : Expose to UV/Vis light per ICH Q1B.

Analytical endpoints include HPLC purity, NMR for structural integrity, and Karl Fischer titration for moisture content. Degradation products should be characterized via LC-MS/MS .

Advanced Research Questions

Q. How can experimental designs optimize reaction conditions for stereochemical control during synthesis?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to evaluate variables like temperature, catalyst loading, and solvent polarity. Use split-plot designs for multi-factor optimization, as seen in agricultural chemical studies . Statistical models (ANOVA) can identify significant factors affecting enantiomeric excess (EE). For example, fluorination efficiency may correlate with Lewis acid catalysts (e.g., BF₃·Et₂O), while hydroxylation requires pH-controlled conditions to avoid epimerization .

Q. How should researchers resolve contradictions in reported pharmacological activity data?

- Methodological Answer : Conduct meta-analyses of existing datasets to identify outliers or confounding variables (e.g., impurity profiles, assay conditions). For in vitro studies, validate target engagement using orthogonal methods:

- Binding assays : Surface plasmon resonance (SPR) vs. radioligand binding.

- Functional assays : cAMP accumulation vs. β-arrestin recruitment.

Cross-reference with computational docking studies to reconcile discrepancies in structure-activity relationships (SAR) .

Q. What strategies are recommended for evaluating the compound’s environmental fate and ecotoxicological impact?

- Abiotic transformations : Assess hydrolysis, photolysis, and biodegradation using OECD 301/302 tests.

- Biotic interactions : Use Daphnia magna (acute toxicity) and algal growth inhibition assays (OECD 201/202).

- Bioaccumulation : Estimate logP values via shake-flask or HPLC-derived methods. Environmental modeling (e.g., EPI Suite) predicts partitioning into soil/water compartments .

Q. How can mechanistic studies integrate computational and experimental approaches?

- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental mutagenesis. For example:

- MD : Simulate ligand-receptor binding free energies (MM-PBSA/GBSA) to identify critical residues.

- Site-directed mutagenesis : Validate computational predictions using HEK293 cells expressing mutant receptors.

Cross-validate findings with cryo-EM or X-ray crystallography if structural data are available .

Safety and Handling Considerations

Q. What precautions are necessary for handling This compound in laboratory settings?

- Methodological Answer : Adhere to GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation) :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and FFP2 respirator.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For dermal exposure, wash with 10% polyethylene glycol 400/water solution .

Tables for Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.